molecular formula C13H16N2O3S2 B2666077 Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate CAS No. 681155-87-3

Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate

Cat. No. B2666077
CAS RN: 681155-87-3
M. Wt: 312.4
InChI Key: NZBXMYLWVIWYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene species can be prepared from enaminones via reactions with different nucleophiles and electrophiles . The structure of the designed compounds can be derived from their spectral information .


Chemical Reactions Analysis

Thiophene derivatives can be synthesized from enaminones via reactions with different nucleophiles and electrophiles . Changing the substituents at position-2 of the thiophene ring can significantly affect their biological activity .

Scientific Research Applications

Synthesis and Biological Activities

  • Antiviral and Cytotoxic Activities : Thiophene derivatives have been synthesized and evaluated for their biological activities, including antiviral effects against Herpes simplex type-1 (HSV-1) and cytotoxic activities. For example, compounds showing a significant reduction in viral plaques of HSV-1, indicating their potential as antiviral agents (Dawood et al., 2011).

  • Antimicrobial Studies : Modifications in thiophene derivatives have led to the development of compounds with antimicrobial properties. Studies have focused on their effectiveness against various strains of bacteria and fungi, contributing to the search for new antimicrobial agents (Desai et al., 2019).

  • Fluorescent Probes for Biothiol Detection : Thiophene-based fluorescent probes have been designed for the colorimetric and ratiometric detection of biothiols in living cells. Such compounds can sensitively and selectively detect cysteine, homocysteine, and glutathione, highlighting their importance in cellular function analysis (Wang et al., 2017).

  • Synthesis of Novel Dyes and Luminescent Materials : Research into thiophene-based compounds has also extended to the synthesis of novel dyes and luminescent materials. These studies aim at understanding their solvatochromic behavior, tautomeric structures, and potential applications in material science (Karcı & Karcı, 2012).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Several commercially available drugs also contain a thiophene nucleus , indicating the potential for future research in this area.

properties

IUPAC Name

ethyl 3-methyl-5-(2-methylpropanoylamino)-4-thiocyanatothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-5-18-13(17)10-8(4)9(19-6-14)12(20-10)15-11(16)7(2)3/h7H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBXMYLWVIWYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C(C)C)SC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.